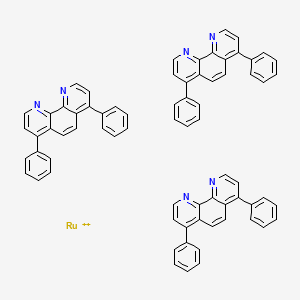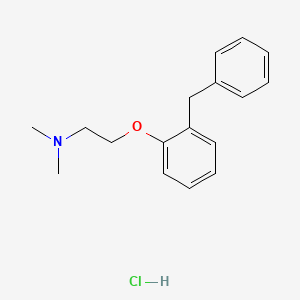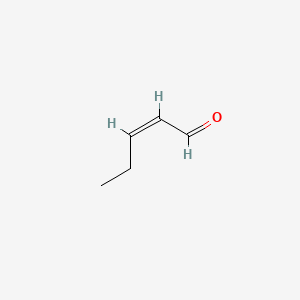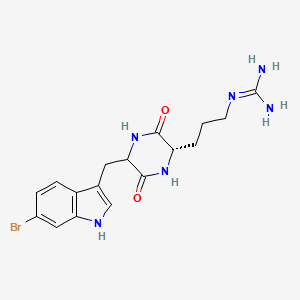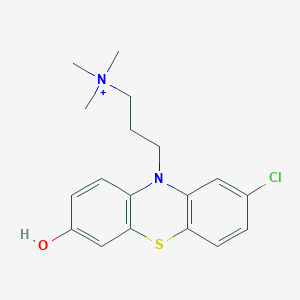
3-(2-Chloro-7-hydroxy-10-phenothiazinyl)propyl-trimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-7-hydroxy-10-phenothiazinyl)propyl-trimethylammonium is a member of phenothiazines.
Scientific Research Applications
Synthesis and Characterization
- Compounds structurally related to 3-(2-Chloro-7-hydroxy-10-phenothiazinyl)propyl-trimethylammonium have been synthesized for various research applications. For instance, a carbon-14 labelled form of a structurally similar compound was synthesized for pharmacokinetic studies (Giraud et al., 2000).
- Additionally, the synthesis of 3-chlorine-2-hydroxy propyl trimethyl ammonium chloride, a compound with similarities in structure, was achieved using ethanol as a solvent, indicating the versatility of synthesis methods for such compounds (Wang Shu-rong, 2007).
Applications in Various Fields
- Some derivatives of this chemical class have been found to have applications in fields like agriculture. For example, (2-Chloroethyl) Trimethylammonium Chloride and related compounds were studied for their effects on the growth of wheat, showing their potential as plant growth substances (Tolbert, 1960).
- In the field of materials science, N,O-quaternary ammonium chitosan synthesized using a related compound demonstrated enhanced antibacterial activity, highlighting its potential use in antibacterial applications (Tao Xu et al., 2011).
Advances in Synthesis Techniques
- The synthesis process of compounds like 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTA) has been advanced significantly, with various methods such as the conventional method, the water phase method, and the organic solvent method being explored. These advances have implications for applications in industries like petroleum, environmental protection, and papermaking (Wang Qing-jun, 2006).
Medicinal and Pharmacological Applications
- Compounds with structural similarities have shown significant medicinal properties. For instance, alkaloids isolated from Reineckia carnea herba, including a compound similar to 3-(2-Chloro-7-hydroxy-10-phenothiazinyl)propyl-trimethylammonium, displayed antitussive and expectorant activities (Jun Wang et al., 2014).
properties
Product Name |
3-(2-Chloro-7-hydroxy-10-phenothiazinyl)propyl-trimethylammonium |
|---|---|
Molecular Formula |
C18H22ClN2OS+ |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C18H21ClN2OS/c1-21(2,3)10-4-9-20-15-7-6-14(22)12-18(15)23-17-8-5-13(19)11-16(17)20/h5-8,11-12H,4,9-10H2,1-3H3/p+1 |
InChI Key |
FKZGNJDEHYUJGJ-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



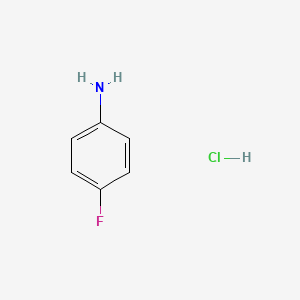
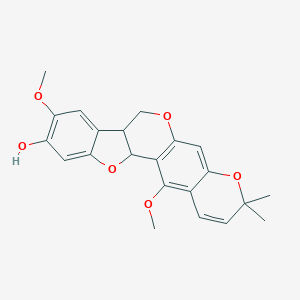
![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)
![(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1253591.png)
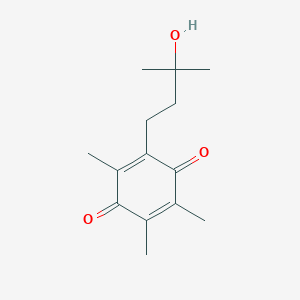
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
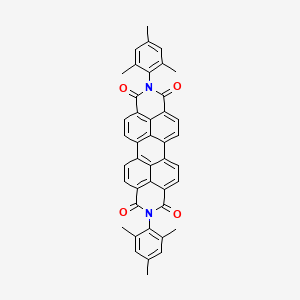
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)
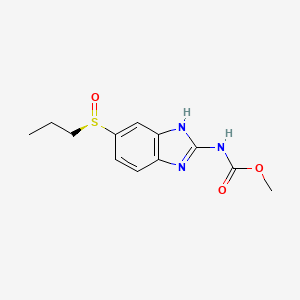
![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)
